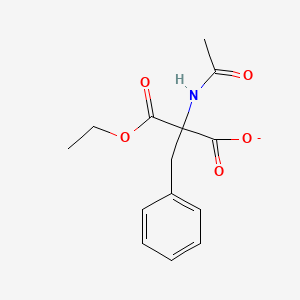

Ethyl N-acetyl-alpha-carboxylatophenylalaninate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate is an organic compound with the molecular formula C14H17NO5 It is known for its unique structure, which includes an acetamido group, a benzyl group, and an ethoxy group attached to a propanoate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with benzylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-acetamido-2-benzyl-3-hydroxy-3-oxopropanoate

- 2-acetamido-2-benzyl-3-methoxy-3-oxopropanoate

- 2-acetamido-2-benzyl-3-oxopropanoate

Uniqueness

2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.

Actividad Biológica

Ethyl N-acetyl-alpha-carboxylatophenylalaninate is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and its interactions with various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of phenylalanine, an essential amino acid. Its structure can be described as follows:

- Chemical Formula : C₁₄H₁₅NO₄

- Molecular Weight : 255.28 g/mol

The compound features an ethyl ester group, an acetamido group, and a carboxylic acid, which contribute to its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Acetyl-CoA Carboxylase (ACC) : ACC plays a crucial role in fatty acid synthesis and metabolism. Inhibition of this enzyme has been linked to reduced lipogenesis, making it a target for obesity and metabolic syndrome treatments .

- Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) : PPARs are nuclear receptors that regulate fatty acid storage and glucose metabolism. Compounds that act as dual modulators of ACC and PPARs may offer therapeutic benefits in managing dyslipidemia and type 2 diabetes mellitus .

Toxicological Studies

Initial toxicological assessments indicate that this compound exhibits low toxicity levels in mammalian models. The acute oral LD50 was found to be greater than 5000 mg/kg, categorizing it as practically non-toxic . This low toxicity profile suggests a favorable safety margin for potential therapeutic applications.

Case Studies

- Weight Management : A study evaluating the effects of ACC inhibitors on weight management demonstrated that compounds similar to this compound could significantly reduce body weight in obese animal models by inhibiting fat accumulation .

- Diabetes Control : Research on dual modulators targeting both ACC and PPARs revealed promising results in improving insulin sensitivity and glucose tolerance in diabetic rats, suggesting that this compound may have similar effects due to its structural characteristics .

Data Tables

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | This compound | ACC Inhibition | Reduced lipogenesis in vitro |

| 2 | Similar ACC Inhibitors | PPAR Modulation | Improved insulin sensitivity in diabetic models |

| 3 | This compound | Toxicity Assessment | LD50 > 5000 mg/kg |

Propiedades

Número CAS |

59223-84-6 |

|---|---|

Fórmula molecular |

C14H16NO5- |

Peso molecular |

278.28 g/mol |

Nombre IUPAC |

2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate |

InChI |

InChI=1S/C14H17NO5/c1-3-20-13(19)14(12(17)18,15-10(2)16)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16)(H,17,18)/p-1 |

Clave InChI |

IUQUDZRFNPEIQI-UHFFFAOYSA-M |

SMILES canónico |

CCOC(=O)C(CC1=CC=CC=C1)(C(=O)[O-])NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.